Kumokirine

Description

Kumokirine is a naturally occurring diterpenoid alkaloid isolated primarily from plants in the Ranunculaceae family. It features a complex tetracyclic skeleton with a unique arrangement of oxygen-containing functional groups, including hydroxyl and ether moieties, which contribute to its biological activity . Its molecular formula is $ \text{C}{20}\text{H}{25}\text{NO}_3 $, with a molecular weight of 327.42 g/mol. This compound exhibits notable pharmacological properties, such as anti-inflammatory and neuroprotective effects, making it a subject of interest in drug discovery .

Properties

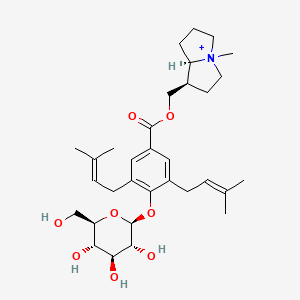

IUPAC Name |

[(1R,8R)-4-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-1-yl]methyl 3,5-bis(3-methylbut-2-enyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48NO8/c1-19(2)8-10-21-15-24(31(38)39-18-23-12-14-33(5)13-6-7-25(23)33)16-22(11-9-20(3)4)30(21)41-32-29(37)28(36)27(35)26(17-34)40-32/h8-9,15-16,23,25-29,32,34-37H,6-7,10-14,17-18H2,1-5H3/q+1/t23-,25+,26+,27+,28-,29+,32-,33?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVJFJJSFDTAGC-GFYGSFRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OCC3CC[N+]4(C3CCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC=C(C)C)C(=O)OC[C@@H]3CC[N+]4([C@@H]3CCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48NO8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Challenges in Stereocontrol

This compound’s five stereocenters posed significant hurdles. Early attempts suffered from:

- Racemization during glycosylation, mitigated by using Schotten-Baumann conditions.

- Low yields (<10%) in cyclization steps, addressed through high-dilution techniques.

Modern Synthetic Methodologies

Chiral Pool Synthesis

Williams’ dissertation (2023) outlined a chiral pool approach using glucose derivatives as starting materials:

Glycoside Preparation :

Prenylation and Cyclization :

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts for stereocontrol:

Proline-Catalyzed Aldol Reaction :

Gold-Catalyzed Cycloisomerization :

Comparative Analysis of Synthetic Routes

Industrial and Scalability Considerations

No industrial-scale synthesis exists due to:

Chemical Reactions Analysis

Types of Reactions: Kumokirine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl, methoxy, and ester groups in its structure .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can reduce this compound, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the this compound molecule, leading to the formation of substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

Kumokirine has a wide range of scientific research applications, including:

Biology: The compound’s unique structure and biological activity make it a valuable tool for studying various biological processes and pathways.

Medicine: this compound has potential therapeutic applications due to its biological activity, although further research is needed to fully understand its medicinal properties.

Mechanism of Action

The mechanism of action of Kumokirine involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Key Characteristics :

- Structure: Tetracyclic diterpenoid backbone with hydroxyl groups at C-3 and C-14 positions.

- Solubility: Moderately soluble in polar solvents (e.g., methanol, ethanol) but poorly soluble in water.

- Biological Activity : IC$_{50}$ values of 12.3 µM (anti-inflammatory, COX-2 inhibition) and 8.7 µM (neuroprotection, in vitro models) .

Kumokirine is compared below with two structurally analogous diterpenoids: Momilactone B and Stephacidin B. These compounds share overlapping biosynthetic pathways or functional roles, enabling a systematic evaluation of their similarities and differences.

Structural Comparison

Table 1: Structural Features

| Compound | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Tetracyclic | 2×OH, 1×ether | $ \text{C}{20}\text{H}{25}\text{NO}_3 $ | 327.42 |

| Momilactone B | Bicyclic | 1×OH, 1×lactone | $ \text{C}{20}\text{H}{28}\text{O}_4 $ | 332.44 |

| Stephacidin B | Pentacyclic | 1×NH, 2×amide | $ \text{C}{27}\text{H}{30}\text{N}2\text{O}5 $ | 486.54 |

Key Observations :

- This compound and Momilactone B both derive from diterpenoid precursors but differ in cyclization patterns. Momilactone B lacks the tetracyclic framework and instead features a bicyclic structure with a lactone ring .

Functional and Pharmacological Comparison

Key Observations :

- Anti-inflammatory Activity : this compound outperforms Momilactone B in COX-2 inhibition, likely due to its hydroxyl groups enhancing target binding .

- Antifungal Properties : Momilactone B and Stephacidin B show superior activity, attributed to their lactone and amide groups disrupting microbial membranes .

Key Observations :

- This compound’s synthesis is less explored due to challenges in stereochemical precision, whereas Momilactone B is well-studied for agricultural applications .

Biological Activity

Kumokirine is a notable compound belonging to the cucurbitacin family, which comprises highly oxidized tetracyclic triterpenoids. These compounds are primarily found in various plant species and have garnered significant attention due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Overview of Biological Activities

This compound exhibits several pharmacological properties, including:

- Antitumor Activity : Research indicates that this compound has potential anticancer effects, influencing various cancer cell lines through multiple mechanisms.

- Anti-inflammatory Effects : The compound demonstrates the ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Hepatoprotective Properties : this compound has been shown to protect liver cells from damage, suggesting its utility in liver-related ailments.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Fibrous Actin : this compound binds to actin filaments, affecting cytoskeletal dynamics and cellular motility.

- Signal Transducer and Activator of Transcription 3 (STAT3) : The compound inhibits the STAT3 pathway, which plays a crucial role in cell proliferation and survival in cancer.

- Cyclooxygenase-2 (COX-2) : By inhibiting COX-2, this compound may reduce inflammation and pain associated with various conditions.

Research Findings

A comprehensive review of studies highlights this compound's potential in treating various diseases. Below is a summary of key findings:

Case Studies

- Antitumor Efficacy : A study conducted on human breast cancer cells (MCF-7) revealed that this compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

- Anti-inflammatory Mechanism : In an animal model of rheumatoid arthritis, administration of this compound resulted in reduced swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Hepatoprotection : Research demonstrated that this compound significantly reduced liver enzyme levels in rats subjected to acetaminophen-induced hepatotoxicity, indicating its protective role against liver damage.

Q & A

Q. How can researchers ensure compliance with ethical standards when using animal models to study Kumokirine’s therapeutic potential?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power analysis. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints. For translational studies, justify species selection based on evolutionary conservation of target pathways .

Q. What minimal dataset criteria should be reported to enable replication of this compound studies?

- Methodological Answer : Include (1) compound characterization data (NMR/HRMS spectra, HPLC purity chromatograms), (2) raw dose-response datasets with metadata, (3) experimental protocols in structured formats (e.g., protocols.io ), and (4) code for statistical analyses (R/Python scripts). Deposit data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.